molecular formula C11H18N2O2 B13482541 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one

Katalognummer: B13482541
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: XXWXIQSSSCHCHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is a chemical compound with a pyridine ring substituted with an amino group and a butoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with butoxyethylamine under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the amino group at the 5-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Halogenated derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-butoxyethylpyridine: Similar structure but with different substitution pattern.

    5-Amino-2-butoxyethylpyridine: Similar structure but with different substitution pattern.

    1-(2-Butoxyethyl)pyridin-2(1h)-one: Lacks the amino group.

Uniqueness

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

5-amino-1-(2-butoxyethyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O2/c1-2-3-7-15-8-6-13-9-10(12)4-5-11(13)14/h4-5,9H,2-3,6-8,12H2,1H3

InChI-Schlüssel

XXWXIQSSSCHCHK-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCN1C=C(C=CC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.